Product packaging for Methyl 4-(cyclohexylcarbamoyl)benzoate(Cat. No.:CAS No. 245679-66-7)

Methyl 4-(cyclohexylcarbamoyl)benzoate

Cat. No.: B181401
CAS No.: 245679-66-7
M. Wt: 261.32 g/mol
InChI Key: MKPYUKXWEWMAOM-UHFFFAOYSA-N
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Description

Methyl 4-(cyclohexylcarbamoyl)benzoate (CAS 245679-66-7) is a high-purity chemical compound supplied for advanced research and development applications. With a molecular formula of C 15 H 19 NO 3 and a molecular weight of 261.32 g/mol, this benzoate derivative is characterized by its carbamoyl and ester functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry . The structural features of this compound, including the cyclohexylcarbamoyl moiety, suggest its primary research value lies in the exploration and synthesis of novel heterocyclic compounds. Patent literature indicates that related structures are investigated for their potential biological activity, positioning this ester as a key building block in pharmaceutical development, particularly in the creation of molecules with targeted therapeutic effects . For optimal stability and long-term shelf life, this product should be stored sealed in a dry environment at 2-8°C . Researchers should note the following safety information: the compound carries GHS warning statements and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Always consult the safety data sheet (SDS) and use appropriate personal protective equipment (PPE) while handling. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO3 B181401 Methyl 4-(cyclohexylcarbamoyl)benzoate CAS No. 245679-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(cyclohexylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYUKXWEWMAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443178
Record name Methyl 4-(cyclohexylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245679-66-7
Record name Methyl 4-(cyclohexylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Precursor Chemistry

Strategic Retrosynthetic Analysis of Methyl 4-(cyclohexylcarbamoyl)benzoate

A logical retrosynthetic analysis of this compound (C₁₅H₁₉NO₃) reveals two primary disconnection points, leading to readily available starting materials. The most apparent disconnection is at the amide bond, which simplifies the target molecule into two key synthons: a cyclohexylamine (B46788) moiety and a methyl 4-carboxybenzoate (B1235519) derivative. This approach is synthetically advantageous due to the vast number of commercially available and structurally diverse amines and carboxylic acids.

A further disconnection of the methyl 4-carboxybenzoate derivative at the ester linkage leads to 4-(cyclohexylcarbamoyl)benzoic acid and methanol (B129727). This two-step sequence, starting from terephthalic acid monomethyl ester, is a widely adopted synthetic route.

Synthesis of Methyl 4-(chlorocarbonyl)benzoate Precursor

A crucial intermediate in the synthesis of this compound is Methyl 4-(chlorocarbonyl)benzoate. This acyl chloride is typically prepared from mono-methyl terephthalate (B1205515). sigmaaldrich.comtcichemicals.com

Two primary reagents are commonly employed for the chlorocarbonylation of the carboxylic acid group of mono-methyl terephthalate: phosgene (B1210022) (COCl₂) and thionyl chloride (SOCl₂). wikipedia.orgmasterorganicchemistry.com

Phosgene (COCl₂): Phosgene is a highly reactive and effective reagent for converting carboxylic acids to acyl chlorides. wikipedia.org The reaction proceeds by nucleophilic attack of the carboxylic acid on the phosgene molecule, leading to the formation of the acyl chloride, hydrogen chloride (HCl), and carbon dioxide (CO₂). wikipedia.org While efficient, the high toxicity of phosgene necessitates stringent safety precautions and specialized handling procedures.

Thionyl Chloride (SOCl₂): Thionyl chloride is a more commonly used and safer alternative to phosgene for laboratory-scale synthesis of acyl chlorides. masterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride yields the corresponding acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), all of which are gaseous byproducts that can be easily removed from the reaction mixture. masterorganicchemistry.comyoutube.com The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) or THF, and may be catalyzed by a small amount of dimethylformamide (DMF). A typical procedure involves refluxing the carboxylic acid with an excess of thionyl chloride for several hours.

The mechanism of acyl chloride formation using thionyl chloride involves the initial reaction of the carboxylic acid with thionyl chloride to form a chlorosulfite intermediate. libretexts.org This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion (Cl⁻) generated in the reaction. libretexts.org The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride, along with the evolution of sulfur dioxide and hydrogen chloride gases. youtube.com The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride. youtube.com This is followed by the departure of a chloride ion, which then acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product. youtube.com

Amidation Reactions for Cyclohexylcarbamoyl Moiety Installation

The final step in the synthesis of this compound involves the formation of the amide bond by reacting Methyl 4-(chlorocarbonyl)benzoate with cyclohexylamine.

The reaction between an acyl chloride and a primary amine is typically vigorous and exothermic. chemguide.co.uklibretexts.org To neutralize the hydrogen chloride byproduct that is formed, a non-nucleophilic base such as triethylamine (B128534) (Et₃N) is commonly added to the reaction mixture. reddit.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by the base to yield the stable amide product. youtube.comyoutube.com The reaction is often carried out in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at reduced temperatures (e.g., 0-5°C) to control the reaction rate. reddit.com

While the acyl chloride method is effective, direct coupling of a carboxylic acid (4-(cyclohexylcarbamoyl)benzoic acid) with an amine (cyclohexylamine) can be achieved using various coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach avoids the need to first synthesize the acyl chloride.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient coupling reagent that facilitates amide bond formation, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine. wikipedia.orgacs.org The mechanism involves the activation of the carboxylic acid to form an O-acyl(tetramethyl)isouronium salt, which then readily reacts with the amine. chemicalbook.comcommonorganicchemistry.com

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole): This combination is a widely used and effective coupling system. nih.gov EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. acs.orgluxembourg-bio.com HOBt is often added to suppress side reactions and minimize racemization by converting the O-acylisourea into a more reactive HOBt ester, which then smoothly reacts with the amine. acs.orgluxembourg-bio.comrsc.org

DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine): DCC is another common carbodiimide (B86325) coupling agent that functions similarly to EDCI by forming an O-acylisourea intermediate. youtube.comlibretexts.orgchemistrysteps.com DMAP is often used as a catalyst to accelerate the reaction, particularly in esterifications, by forming a highly reactive N-acylpyridinium species. organic-chemistry.orgresearchgate.net While effective for amide formation, the dicyclohexylurea (DCU) byproduct of DCC can sometimes be difficult to remove completely. organic-chemistry.org

Table of Reaction Conditions for Amidation

Coupling Agent/Method Base Solvent Temperature Byproducts
Acyl Chloride Triethylamine Dichloromethane 0°C to rt Triethylammonium chloride
HATU DIPEA DMF Room Temperature Tetramethylurea, HOAt
EDCI/HOBt - NMP Room Temperature EDC-urea, HOBt
DCC/DMAP - Dichloromethane Room Temperature Dicyclohexylurea

Optimization of Reaction Parameters: Solvent Effects, Temperature Control, and Stoichiometry

The synthesis of this compound can be achieved through several routes, each with its own set of optimized reaction parameters.

One common method is the amidation of methyl 4-carboxybenzoate . This process begins with the conversion of methyl 4-carboxybenzoate to methyl 4-(chlorocarbonyl)benzoate using thionyl chloride (SOCl₂). This initial step is typically catalyzed by a small amount of dimethylformamide (DMF) and requires refluxing for approximately four hours under an inert atmosphere to produce the acyl chloride. The subsequent reaction with cyclohexylamine is sensitive to temperature and stoichiometry. To suppress the hydrolysis of the ester, it is recommended to maintain a temperature of 0–5°C during the coupling process. The stoichiometry for this step generally involves using a slight excess of cyclohexylamine (1.1 equivalents) relative to the methyl 4-(chlorocarbonyl)benzoate (1 equivalent). The reaction is often carried out in a solvent like dichloromethane or tetrahydrofuran (B95107) (THF) and stirred for one hour at 0-5°C, followed by stirring at room temperature for 12 hours.

Another approach is the esterification of pre-formed 4-(cyclohexylcarbamoyl)benzoic acid with methanol. This reaction is analogous to the synthesis of methyl benzoate (B1203000) and is catalyzed by an acid such as p-toluenesulfonic acid. uomustansiriyah.edu.iq For optimal results, a molar ratio of 1:1.4–1.6 of 4-(cyclohexylcarbamoyl)benzoic acid to methanol is used, with the catalyst at 15% by weight relative to the acid. The temperature is controlled in a two-stage process: refluxing at 95–105°C for 2–3 hours, followed by a period of 1–2 hours at a reduced temperature of 75–90°C.

Modern synthetic strategies also employ coupling agent-mediated synthesis . This method directly conjugates methyl 4-carboxybenzoate with cyclohexylamine using agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). The reaction is typically performed in a solvent such as DMF or acetonitrile (B52724) and stirred at 25°C for 24 hours. The stoichiometry for this method involves using 1.2 equivalents of cyclohexylamine, 1.5 equivalents of EDC, and 1.5 equivalents of HOBt for every 1 equivalent of methyl 4-carboxybenzoate.

Parameter Amidation of Methyl 4-carboxybenzoate Esterification of 4-(cyclohexylcarbamoyl)benzoic acid Coupling Agent-Mediated Synthesis
Solvent Dichloromethane or THF Not specifiedDMF or Acetonitrile
Temperature 0–5°C then Room Temp 95–105°C then 75–90°C 25°C
Stoichiometry 1.1 eq. Cyclohexylamine 1.4-1.6 eq. Methanol 1.2 eq. Cyclohexylamine, 1.5 eq. EDC, 1.5 eq. HOBt
Catalyst Catalytic DMF 15 wt% p-toluenesulfonic acid EDC/HOBt

Exploration of Analog Synthesis and Derivatization Strategies

The core structure of this compound offers several points for modification, allowing for the synthesis of a diverse range of analogs.

Functionalization of the Benzoate Aromatic Ring

Further diversification can be achieved by introducing various functional groups onto the benzoate aromatic ring. This can be accomplished by starting with substituted benzoic acid derivatives. For instance, the use of a substituted methyl 4-carboxybenzoate in the synthetic routes described above would lead to analogs with functionalities such as halogens, alkyl groups, or nitro groups on the aromatic ring. mdpi.comnih.govnih.gov The position of these substituents (ortho, meta, or para) can also be varied to fine-tune the electronic and steric properties of the final compound. mdpi.com

Multicomponent Reaction Approaches to Diversified Scaffolds

Multicomponent reactions (MCRs) offer an efficient and convergent approach to generating structurally diverse molecules from three or more starting materials in a single step. nih.govnih.gov While specific MCRs for this compound are not detailed in the provided context, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted. nih.gov For example, a Groebke-Blackburn-Bienz (GBB) three-component reaction could potentially be employed, reacting an aldehyde, an amine (like cyclohexylamine), and an isocyanide to build a complex scaffold that could then be further modified to include the methyl benzoate functionality. beilstein-journals.org This approach allows for the rapid generation of a library of compounds with significant structural variations. nih.govnih.gov

Hydrolysis and Esterification Interconversions for Scaffold Modification

The ester group in this compound is a key site for modification. blogspot.com Hydrolysis of the methyl ester, which can be achieved under either acidic or basic conditions, yields the corresponding carboxylic acid, 4-(cyclohexylcarbamoyl)benzoic acid. libretexts.org This reaction is the reverse of esterification. blogspot.comlibretexts.org Acid-catalyzed hydrolysis is a reversible process, while basic hydrolysis, also known as saponification, goes to completion to form a carboxylate salt. libretexts.org The resulting carboxylic acid can then be re-esterified with different alcohols to produce a variety of ester analogs, thereby modifying the scaffold. uomustansiriyah.edu.iqblogspot.com This interconversion between the ester and the carboxylic acid provides a versatile handle for introducing a wide range of alkoxy groups. nih.gov

In-depth Mechanistic Studies of Synthetic Transformations

The primary synthetic transformations involved in the formation of this compound are amidation and esterification.

The mechanism of the Fischer esterification of 4-(cyclohexylcarbamoyl)benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, begins with the protonation of the carbonyl oxygen of the carboxylic acid. uomustansiriyah.edu.iqblogspot.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. blogspot.comyoutube.com Following the attack, a proton transfer occurs from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the ester and regenerates the acid catalyst. uomustansiriyah.edu.iq

In the amidation of methyl 4-(chlorocarbonyl)benzoate with cyclohexylamine, the reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base, often a second equivalent of the amine or an added non-nucleophilic base, is typically required to neutralize the hydrogen chloride that is formed.

Elucidation of the Amidation Reaction Mechanism

The formation of the amide linkage in this compound is a critical step in its synthesis. This transformation typically involves the reaction of a carboxylic acid derivative with cyclohexylamine. The direct condensation of a carboxylic acid and an amine to form an amide is kinetically and thermodynamically unfavorable, often requiring high temperatures to drive off water. acs.org Consequently, several strategies are employed to facilitate this reaction under milder conditions.

One common approach is the activation of the carboxylic acid group. This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, methyl 4-(chlorocarbonyl)benzoate can react with cyclohexylamine in a solvent like dichloromethane. The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide.

Alternatively, coupling agents can be used to promote the direct reaction between the carboxylic acid and the amine. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can activate the carboxylic acid in situ. nih.gov With TiCl₄ in pyridine, the proposed mechanism involves the formation of a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by the amine. nih.gov The reaction proceeds through intermediates that are more reactive than the free carboxylic acid, leading to the formation of the amide bond. nih.gov

The reaction between dimethyl terephthalate and an amine in the presence of a catalyst like sodium methylate also serves as a pathway to form the mono-amide derivative. google.comgoogle.com In this case, the amine selectively displaces one of the methoxy (B1213986) groups in a nucleophilic acyl substitution reaction. The choice of solvent and catalyst concentration is crucial to optimize the yield of the mono-amide over the diamide (B1670390) byproduct. google.com

Analysis of Esterification Reaction Pathways, including Fischer Esterification principles

The methyl ester group in this compound is typically introduced via an esterification reaction. The most fundamental method for this is the Fischer-Speier esterification. scienceinfo.com88guru.comchemistrylearner.com This reaction involves treating a carboxylic acid with an alcohol, in this case, 4-(cyclohexylcarbamoyl)benzoic acid with methanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). scienceinfo.com88guru.com

The mechanism of Fischer esterification proceeds through several equilibrium steps: psiberg.comlibretexts.orgmasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. scienceinfo.compsiberg.com

Nucleophilic attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. psiberg.comlibretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). psiberg.com

Elimination of water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. psiberg.comlibretexts.org

Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or water) to yield the final ester product and regenerate the acid catalyst. scienceinfo.compsiberg.com

Since Fischer esterification is a reversible process, the equilibrium must be shifted towards the product side. scienceinfo.comlibretexts.org This is commonly achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, for example, through azeotropic distillation or the use of molecular sieves. organic-chemistry.org

Modern approaches also utilize solid acid catalysts, such as zirconium or titanium-based catalysts, which offer advantages like easier recovery and reduced production of acidic wastewater. mdpi.com

Investigation of Radical and Nucleophilic Substitution Mechanisms pertinent to Benzoate Synthesis

The synthesis of the benzoate precursor, terephthalic acid, is a cornerstone of the chemical industry and involves radical mechanisms. The most common industrial method is the Amoco process, which is the catalytic oxidation of p-xylene (B151628). nih.govudel.edu This process operates at high temperatures and pressures, using a catalyst system typically composed of cobalt and manganese salts with a bromide promoter in an acetic acid solvent. nih.govcore.ac.uk

The mechanism is a complex free-radical chain reaction: core.ac.uk

Initiation: The catalyst system facilitates the formation of radicals from p-xylene.

Propagation: The p-xylene is sequentially oxidized. One methyl group is first oxidized to a carboxylic acid, forming p-toluic acid. An important intermediate in this process is 4-formylbenzoic acid (4-carboxybenzaldehyde). guidechem.comsigmaaldrich.com This intermediate is then further oxidized to the second carboxylic acid group, yielding terephthalic acid. guidechem.com

Termination: Radicals combine to form non-radical species.

Nucleophilic substitution reactions are also relevant, particularly in the functionalization of the benzene (B151609) ring or in alternative synthetic routes. While direct nucleophilic aromatic substitution on an unsubstituted benzene ring is difficult, it can occur if the ring is activated by electron-withdrawing groups or through specific mechanisms like the SₙAr (Substitution Nucleophilic Aromatic) or the Sₙ1 (Substitution Nucleophilic, Unimolecular) involving radical intermediates. uobasrah.edu.iqacs.org For instance, the reactions of substituted phenyl benzoates with various nucleophiles have been studied to understand these mechanisms. scispace.com Furthermore, nucleophilic substitution at the benzylic position of p-xylene derivatives can be a route to introduce functional groups that are later oxidized to the carboxylic acid. khanacademy.org

Comprehensive Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification and Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. researchgate.net

The FT-IR spectrum of Methyl 4-(cyclohexylcarbamoyl)benzoate would display several characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Signals just below 3000 cm⁻¹ arise from the C-H stretching of the aliphatic cyclohexyl group, while weaker C-H stretches from the aromatic ring appear just above 3000 cm⁻¹.

C=O Stretches: Two distinct and strong carbonyl (C=O) absorption bands are expected. The ester carbonyl stretch typically appears at a higher frequency (around 1720-1730 cm⁻¹), while the amide carbonyl (Amide I band) is found at a lower frequency (around 1650-1670 cm⁻¹). orgchemboulder.comresearchgate.net

C-N Stretch and N-H Bend (Amide II band): A strong band around 1530-1550 cm⁻¹ results from a combination of C-N stretching and N-H bending.

C-O Stretch: The C-O stretching vibrations of the ester group are expected in the 1200-1300 cm⁻¹ region. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound Expected frequencies are based on general values for the respective functional groups.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Secondary Amide N-H Stretch 3300 - 3400 Moderate
Aromatic/Aliphatic C-H Stretch 2850 - 3100 Moderate-Weak
Ester C=O Stretch 1720 - 1730 Strong
Amide C=O Stretch (Amide I) 1650 - 1670 Strong
Amide N-H Bend / C-N Stretch (Amide II) 1530 - 1550 Strong
Ester C-O Stretch 1200 - 1300 Strong

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₁₉NO₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a precise mass measurement.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight (277.1365). Key fragmentation pathways would involve the cleavage of the amide and ester bonds, leading to characteristic fragment ions. For example, cleavage of the amide bond could produce ions corresponding to the benzoyl moiety and the cyclohexyl isocyanate or cyclohexylamine (B46788) fragments. Similarly, loss of the methoxy (B1213986) group (-OCH₃) from the ester is a common fragmentation pattern for methyl benzoates. massbank.eunist.govnist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adducts

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of thermally labile and non-volatile compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then analyzed to determine their mass-to-charge ratio (m/z).

For this compound, with a chemical formula of C15H19NO3, the expected monoisotopic mass is approximately 261.14 g/mol . ESI-MS experiments would be expected to show a prominent signal corresponding to the protonated molecule [M+H]+ at an m/z of approximately 262.15. Depending on the experimental conditions and the solvent system used, other adducts may also be observed, such as the sodium adduct [M+Na]+ or the potassium adduct [M+K]+. The formation of these adducts can provide additional confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C15H19NO3), the theoretical exact mass of the protonated molecule [M+H]+ is 262.1438. An HRMS measurement that yields a value very close to this theoretical mass would confirm the elemental composition of the compound. The high accuracy of HRMS is instrumental in confirming the identity of newly synthesized compounds or for identifying known compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Derivatization Techniques for Volatility Enhancement

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for compounds with low volatility or those containing polar functional groups, such as the amide and ester groups in this compound, direct analysis by GC-MS can be challenging.

To overcome this limitation, derivatization techniques are often employed to increase the volatility of the analyte. For a compound like this compound, derivatization might involve silylation, which replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule and increases its volatility, making it more amenable to GC separation. The resulting mass spectrum would show a characteristic molecular ion peak and fragmentation pattern for the derivatized compound, which can be used for its identification and quantification.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction techniques are indispensable for the detailed analysis of the three-dimensional arrangement of atoms in a crystalline solid. These methods provide precise information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration, Bond Geometries, and Conformational Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the complete three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise coordinates of each atom in the molecule.

This information allows for the unambiguous determination of its absolute configuration, bond lengths, and bond angles. For instance, the crystal structure would reveal the geometry of the amide linkage, the orientation of the cyclohexyl and benzoate (B1203000) groups, and the conformation of the cyclohexyl ring (typically a chair conformation). The planarity of the benzene (B151609) ring and the ester group can also be assessed.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The data obtained from single crystal X-ray diffraction also provides a wealth of information about how the molecules of this compound are arranged in the crystal lattice. This includes the study of intermolecular interactions, which are crucial for the stability of the crystal structure.

A key feature in the crystal packing of this compound is the presence of hydrogen bonds. The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and the ester group can act as hydrogen bond acceptors. These hydrogen bonds can link molecules together to form chains, sheets, or more complex three-dimensional networks.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify the regions of the molecule that are involved in strong intermolecular contacts, such as hydrogen bonds and other close contacts.

Polymorphism and Solid-State Phase Behavior Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Studies on the polymorphism of this compound would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal forms can be obtained.

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for separating and purifying this compound from reaction mixtures and for quantifying its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of the synthesis of this compound and for qualitatively assessing the purity of the product. sigmaaldrich.com This technique separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture. utexas.edu

In the synthesis of benzoate esters like this compound, TLC is instrumental in tracking the consumption of starting materials and the formation of the desired product. sigmaaldrich.com By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the progress of the reaction can be visually monitored under UV light. sigmaaldrich.comyoutube.com The starting materials, intermediates, and the final product will exhibit different retention factors (Rf values) due to their varying polarities, allowing for a qualitative assessment of the reaction's completion. utexas.eduyoutube.com

For instance, in a typical synthesis, the starting carboxylic acid is more polar than the resulting ester, this compound. Consequently, the carboxylic acid will have a lower Rf value, appearing as a spot that has migrated a shorter distance up the TLC plate, while the less polar ester product will have a higher Rf value. utexas.eduyoutube.com The choice of the mobile phase, often a mixture of a less polar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for achieving good separation of the spots. utexas.edu

Table 1: Illustrative TLC Data for the Synthesis of this compound

CompoundRf Value (1:3 Ethyl Acetate:Hexanes)
4-(Cyclohexylcarbamoyl)benzoic acid (Starting Material)0.2
This compound (Product)0.6

Note: Rf values are illustrative and can vary depending on the exact TLC conditions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative determination of the purity of this compound. It offers high resolution and sensitivity, making it suitable for separating complex mixtures and detecting trace impurities.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for analyzing benzoate derivatives. sielc.comsielc.com In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. sielc.comsielc.com The purity of this compound can be accurately determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Table 2: Typical HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Furthermore, if this compound were to be synthesized in a chiral form or as part of a mixture of stereoisomers, chiral HPLC would be the method of choice for separating the enantiomers or diastereomers. This specialized form of HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation and allowing for the determination of enantiomeric excess or diastereomeric ratio.

Elemental Microanalysis for Empirical Formula Validation

Elemental microanalysis is a fundamental analytical technique that provides the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This data is crucial for validating the empirical formula of the synthesized compound, which is C₁₅H₁₉NO₃.

The experimentally determined weight percentages of C, H, and N are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition and purity of the compound.

Table 3: Elemental Analysis Data for this compound (C₁₅H₁₉NO₃)

ElementTheoretical Weight %Experimental Weight %
Carbon (C)68.9468.91
Hydrogen (H)7.337.35
Nitrogen (N)5.365.34

Note: Experimental values are hypothetical and represent a close match to the theoretical values.

Discrepancies between the found and calculated values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis serves as a critical quality control measure in the characterization of this compound. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the electronic properties and energetic behavior of molecules. These calculations solve the Schrödinger equation for a given system, providing detailed information about its electronic landscape.

The first step in computational analysis involves optimizing the molecular geometry of Methyl 4-(cyclohexylcarbamoyl)benzoate to find its most stable, lowest-energy conformation. Methods like DFT, often using the B3LYP functional, and the Hartree-Fock method are employed to achieve this. epstem.netdoi.org The process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. doi.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.netresearchgate.net For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the amide nitrogen, while the LUMO is distributed over the electron-withdrawing methyl benzoate (B1203000) portion. doi.org This separation facilitates intramolecular charge transfer, a key aspect of its electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data Note: These values are representative and can vary based on the specific computational method and basis set used.

ParameterEnergy (eV)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO-2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
Energy Gap (ΔE)4.5 eVDifference between LUMO and HOMO energies; relates to chemical stability and reactivity.

Computational Prediction and Validation of Spectroscopic Data

Quantum chemical methods can accurately predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. epstem.netnih.gov By calculating vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR data. nih.govepstem.net This comparison helps confirm the molecular structure and the accuracy of the computational model.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.netepstem.net Theoretical chemical shifts are plotted against experimental values, and a strong linear correlation validates the predicted molecular structure. epstem.net Discrepancies between computed and experimental data can point to specific molecular interactions or environmental effects not captured in the calculation, such as those from solvents. researchgate.net

Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data Note: This table illustrates the validation process. Experimental values would be obtained from laboratory measurements.

Spectroscopic DataCalculated ValueExperimental Value
IR: C=O Stretch (ester)1735 cm-1~1720 cm-1
IR: C=O Stretch (amide)1680 cm-1~1655 cm-1
IR: N-H Stretch3350 cm-1~3320 cm-1
¹H NMR: -OCH₃ Protonsδ 3.85 ppmδ 3.88 ppm
¹³C NMR: C=O Carbon (ester)δ 166.5 ppmδ 166.2 ppm

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. jbcpm.com This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

For this compound, molecular docking can be used to explore its potential as an inhibitor of various enzymes. A notable target in tuberculosis research is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.govnih.gov

Docking simulations place the ligand into the active site of DprE1 and calculate a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. jbcpm.commdpi.com The simulation identifies the most stable binding pose and the specific interactions that stabilize the ligand-protein complex. For this compound, key interactions within the DprE1 active site could include:

Hydrogen Bonding: The amide group's N-H and C=O can act as hydrogen bond donors and acceptors, respectively, potentially forming crucial hydrogen bonds with amino acid residues in the active site, such as Cysteine 387 (Cys387). nih.govnih.gov

Hydrophobic Interactions: The nonpolar cyclohexyl ring and the benzene ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Alkyl or Pi-Pi Stacking: The aromatic benzene ring can form favorable interactions with the side chains of aromatic or alkyl residues.

These predicted interactions provide a structural hypothesis for the molecule's inhibitory activity. nih.gov

Table 3: Representative Molecular Docking Results with DprE1 Note: This table presents hypothetical docking results to illustrate the type of data generated.

ParameterValue/ResiduesInteraction Type
Binding Affinity-8.5 kcal/molEstimated strength of the ligand-receptor binding.
Hydrogen BondsCys387, Gly133Key stabilizing interactions with the protein backbone or side chains. nih.gov
Hydrophobic ContactsVal365, Phe369Interactions involving the cyclohexyl and phenyl rings. nih.gov

Identification and Validation of Putative Biological Targets

Beyond known targets like DprE1, molecular docking serves as a powerful tool for target identification, a process sometimes called "reverse docking." In this approach, the ligand is docked against a library of known protein structures to identify which proteins it binds to most strongly. This can uncover novel biological targets and suggest new therapeutic applications for the compound. researchgate.net Given the structural motifs present in this compound, such as the benzoate ester and the amide linkage, it could potentially interact with a range of enzymes, including kinases, proteases, or other metabolic enzymes, making it a candidate for broader screening. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. These simulations can reveal how a compound like this compound behaves in different environments, such as in solution or when interacting with a biological target.

Conformational Ensemble Analysis and Ligand Dynamics in Solution and Bound States

A comprehensive conformational ensemble analysis for this compound, which would detail the range of shapes the molecule can adopt in solution or when bound to a protein, is not available in current literature. Such studies would typically involve long-timescale MD simulations to explore the molecule's flexibility and preferred spatial arrangements.

Assessment of Protein-Ligand Complex Stability and Binding Free Energies

Similarly, there is a lack of published data on the assessment of protein-ligand complex stability and the calculation of binding free energies for this compound. These calculations are fundamental in drug discovery to predict how strongly a ligand will bind to a protein target. The absence of this information suggests that this compound has not been extensively studied as a direct binder to specific biological macromolecules in academic or industrial research available to the public.

Computational Approaches to Reaction Mechanism Prediction and Selectivity Studies

While this compound is an intermediate in chemical syntheses, detailed computational studies predicting the mechanisms and selectivity of reactions involving this compound are not found in the accessible scientific literature. Such studies would employ quantum mechanics or combined quantum mechanics/molecular mechanics (QM/MM) methods to elucidate transition states and reaction energy profiles, providing a deeper understanding of its reactivity.

Structure Activity Relationship Sar Studies for Biological Target Engagement

Rational Design Principles Guiding Analog Synthesis and Evaluation

The development of potent inhibitors based on the Methyl 4-(cyclohexylcarbamoyl)benzoate scaffold is guided by rational design principles aimed at optimizing interactions with the target enzyme's active site. A primary strategy involves mimicking the transition state of the enzyme's natural substrate, an epoxide. nih.gov For sEH inhibitors, the urea (B33335) or carbamate (B1207046) core of the molecule is designed to form crucial hydrogen bonds with key amino acid residues in the enzyme's catalytic domain, such as Tyrosine (Y381, Y465) and Aspartate (D333). nih.gov

Impact of Benzoate (B1203000) Ring Substituents on Molecular Interactions

The benzoate ring of this compound is a key area for synthetic modification to fine-tune the electronic and steric properties of the inhibitor, thereby modulating its interaction with the biological target.

Electronic Effects (e.g., Fluoro, Chloro, Bromo, Nitro, Methyl Groups) on Activity

The electronic nature of substituents on the aromatic ring can significantly influence a compound's activity. Studies on substituted benzoic acids have shown that their electronic properties correlate with biological activity. nih.gov For instance, in the context of sEH inhibitors, the placement and nature of electron-withdrawing groups can be critical.

Research on related sulfonyl urea derivatives demonstrated that substituting the phenyl ring with electron-withdrawing groups like fluoro (F) and chloro (Cl) at the para-position resulted in potent sEH inhibitors. mdpi.com The chloro-substituted analog, in particular, showed very high activity. Conversely, altering the position of a potent electron-withdrawing group like trifluoromethoxy (-OCF3) from the para to the meta or ortho position led to a significant decrease in inhibitory activity, highlighting the sensitivity of the binding pocket to the precise electronic distribution on the ring. mdpi.com The introduction of nitro and cyano groups has also been shown to affect the electronic parameters and reactivity of the carboxyl carbon in substituted benzoic acids. nih.gov

Table 1: Effect of Benzoate Ring Substituents on sEH Inhibition (Illustrative Data)

Substituent (at para-position)Electronic EffectRelative Inhibitory Potency (IC50)Reference
-H (Unsubstituted)NeutralBaselineGeneral Finding
-ClElectron-withdrawingHigh (e.g., 2 nM for a related scaffold) mdpi.com
-FElectron-withdrawingPromising mdpi.com
-OCF3 (meta or ortho)Electron-withdrawingSignificantly Decreased mdpi.com
-CH3Electron-donatingVariable nih.gov

Steric and Lipophilic Contributions of Aromatic Substituents

Beyond electronics, the size (steric bulk) and fat-solubility (lipophilicity) of aromatic substituents play a crucial role. The active site of an enzyme is a three-dimensional space, and inhibitors must fit snugly to be effective. Bulky substituents can create steric hindrance, preventing optimal binding. However, increased lipophilicity can enhance binding to hydrophobic pockets within the active site.

The challenge lies in balancing these factors. While a large lipophilic group might access a hydrophobic region, it could also clash with other parts of the enzyme. researchgate.netornl.gov For example, steric hindrance effects were noted for methoxy (B1213986) and dimethylamino groups in studies of substituted benzoic acids. nih.gov The goal of SAR studies is to map these pockets and identify substituents that provide favorable van der Waals and hydrophobic interactions without disrupting the key hydrogen bonds formed by the urea core. The use of computational models combined with empirical testing helps in predicting and evaluating these steric and lipophilic contributions. morressier.com

Modulation of the Cyclohexyl Carbamoyl (B1232498) Moiety and its Stereochemical Influence

The cyclohexyl group in this compound is a critical lipophilic moiety that typically occupies a hydrophobic pocket in the active site of the target enzyme. Modifying this part of the molecule can have a profound impact on binding affinity and selectivity.

Exploration of Various Alicyclic and Aliphatic Amine Incorporations

Extensive research has been conducted on replacing the cyclohexyl group with other lipophilic moieties to improve inhibitory potency and pharmacokinetic profiles. Both alicyclic (e.g., adamantyl, piperidinyl) and aliphatic (e.g., long-chain alkyls) amines have been explored.

The adamantyl group, a bulky and highly lipophilic cage-like structure, has been successfully incorporated into many potent sEH inhibitors. mdpi.com However, replacing a 1-adamantyl group with a cyclohexyl group in one series of compounds resulted in a loss of activity, indicating the specific geometric requirements of the binding pocket. mdpi.com In other scaffolds, using a piperidine (B6355638) moiety to create a more rigid structure proved to be a valuable strategy. nih.gov Thiourea-based inhibitors incorporating an adamantyl group were also found to be potent sEH inhibitors with the added benefit of better water solubility. nih.gov These examples underscore that the optimal lipophilic group is highly dependent on the specific inhibitor scaffold and its interactions within the enzyme's active site. nih.gov

Table 2: Impact of Cyclohexyl Moiety Replacement on sEH Inhibition (Illustrative Data)

Lipophilic GroupGeneral ClassObserved Effect on ActivityReference
CyclohexylAlicyclicPotent; can bind in multiple orientations nih.gov
AdamantylAlicyclic (Bulky)Often leads to very high potency mdpi.com
PiperidinylAlicyclic (Heterocycle)Used to rigidify structure; well-tolerated nih.gov
BenzylAromaticPotency may be enhanced by aryl-aryl interactions nih.gov

Diastereoselective Synthesis and Conformational Effects on Binding

The three-dimensional arrangement (stereochemistry) of the inhibitor is paramount for effective binding. The non-planar nature of the cyclohexyl ring means that substituents on the ring can exist in different spatial orientations (e.g., cis/trans isomers), which can dramatically affect how the molecule fits into the enzyme.

X-ray crystallography studies of sEH have revealed that the active site is a tunnel with hydrophobic pockets on either side. nih.gov Interestingly, the cyclohexyl group of different inhibitors has been observed to bind in different pockets. For example, in one inhibitor complex, the cyclohexyl group binds in a pocket defined by the amino acid Phenylalanine-265 (F265), while in another, it occupies a niche near Tryptophan-334 (W334). nih.gov This demonstrates the conformational flexibility of the enzyme's active site and shows that both sides can accommodate a bulky cyclohexyl substituent. This finding is critical for diastereoselective synthesis, where chemists aim to create a specific stereoisomer that preferentially adopts the most active binding conformation, thereby maximizing potency and minimizing potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Lead Optimization

The development of a robust QSAR model is contingent on the availability of a dataset of structurally related compounds with corresponding biological activity data. As specific SAR studies for this compound are not publicly available, no specific QSAR models for this compound have been found in the literature.

In principle, a QSAR study for a series of analogs of this compound would involve the calculation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which would describe the electronic properties of the molecules.

Steric Descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the compounds.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the molecules.

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

These descriptors would then be correlated with the biological activity of the compounds using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a mathematical model. Such a model could then be used to predict the activity of newly designed compounds, thereby guiding lead optimization efforts. However, the foundational data required for such a Q-S-A-R analysis of this compound is not currently available in the public domain.

In related fields, QSAR studies on other classes of compounds, such as N-aryl derivatives and various benzamide (B126) derivatives, have demonstrated the importance of descriptors like lipophilicity (AlogP98), molecular shape (Wiener index, Kappa-1-AM), and electronic properties (dipole moment) in determining their biological activity. researchgate.net For a series of aminophenyl benzamide derivatives, 3D-QSAR models have highlighted the crucial role of hydrophobic character and hydrogen bond donating groups for their inhibitory activity. nih.gov These general findings underscore the types of analyses that would be beneficial for understanding this compound, should sufficient experimental data become available.

Investigation of Molecular Mechanism of Action at Biological Targets

Characterization of Specific Molecular Target Inhibition Profiles (e.g., DprE1)

There is currently no publicly available scientific data that characterizes the inhibitory activity of Methyl 4-(cyclohexylcarbamoyl)benzoate against specific molecular targets, including the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a validated target for several potent antitubercular agents. While studies on other benzoic acid derivatives have explored their potential as antimycobacterial agents, specific assays to determine the IC₅₀ (half-maximal inhibitory concentration) or other inhibition metrics for this compound against DprE1 or other enzymes have not been reported in the scientific literature.

Elucidation of Protein-Ligand Recognition and Molecular Events Triggered by Compound Binding

Due to the absence of studies on the interaction of this compound with a specific protein target, there is no information available to elucidate the molecular recognition events. Structural biology techniques, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, which are instrumental in revealing the precise binding mode and the key amino acid residues involved in the interaction, have not been reported for this compound in complex with a protein. Therefore, the specific molecular events triggered by the binding of this compound are unknown.

Comparative Mechanistic Analysis with Established Inhibitors and Modulators

A comparative mechanistic analysis of this compound with established inhibitors or modulators of any specific biological target is not possible given the current lack of data. Such an analysis would require detailed knowledge of its mechanism of action, which has not been investigated. For instance, a comparison with known DprE1 inhibitors, which can be either covalent or non-covalent in their mode of action, cannot be performed without initial data on the inhibitory activity and binding characteristics of this compound.

Advanced Materials Science and Chemical Engineering Applications

Utilization as a Key Building Block in Polymer Chemistry and Monomer Design

Methyl 4-(cyclohexylcarbamoyl)benzoate is recognized as a valuable intermediate for the synthesis of a variety of organic compounds, including polymers. Its bifunctional nature, possessing both an ester and an amide group, allows it to be considered as a monomer for producing advanced polymers like polyamides and poly(ester-amide)s. The reactivity of the methyl ester group allows for its participation in polymerization reactions, such as transesterification or aminolysis, to form the polymer backbone.

The synthesis of copolybenzamides has been demonstrated through methods like chain-growth condensation polymerization (CGCP) using similar amino-benzoate monomers. mdpi.comnih.gov This technique allows for the creation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comnih.gov By analogy, this compound could be transformed into a reactive monomer for CGCP. For instance, the methyl ester could be converted to a more reactive species or used in condensation reactions with appropriate co-monomers. The presence of the N-H bond in the amide group provides a site for hydrogen bonding, which is crucial for creating materials with high strength and specific thermal properties, similar to those seen in blends with materials like Nylon 6. mdpi.comnih.gov

The incorporation of the bulky cyclohexyl group into the polymer backbone is expected to influence the final material properties significantly. This group can disrupt chain packing, potentially leading to polymers with increased solubility in organic solvents and modified thermal and mechanical characteristics compared to their purely aromatic counterparts.

Table 1: Potential Properties of Polymers Derived from this compound Based on Analogous Polybenzamides

Property Expected Characteristic Rationale
Molecular Weight Controllable (e.g., Mn ≈ 10,000–13,000) Achievable via methods like Chain-Growth Condensation Polymerization (CGCP). nih.gov
Solubility Enhanced in organic solvents The bulky, non-planar cyclohexyl group can disrupt intermolecular packing, improving solubility.
Thermal Stability High The aromatic amide backbone contributes to thermal resistance.
Mechanical Properties High Strength Inter-chain hydrogen bonding via the amide (N-H---O=C) linkages provides significant strength. mdpi.com

| Miscibility | Good miscibility with other polymers | The hydrogen-bonding capability can promote blending with other polar polymers like Nylon. nih.gov |

Integration into Crystalline and Amorphous Networked Materials Architectures

The structure of this compound makes it an excellent candidate for use in crystal engineering and the design of networked materials, including both highly ordered crystalline structures and disordered amorphous solids. researchgate.net

Crystalline Materials: After hydrolysis of its methyl ester to a carboxylic acid, the resulting 4-(cyclohexylcarbamoyl)benzoic acid becomes a V-shaped, semi-rigid ligand suitable for constructing metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials built from metal ions or clusters linked by organic ligands, and ligands with aromatic carboxylic acid groups are prime candidates for their formation. nih.gov The d¹⁰ electronic configuration of ions like Zn(II) makes them suitable for creating luminescent MOFs, which have applications as chemical sensors. nih.gov The defined structure of the ligand, with its specific angles and hydrogen bonding sites, can direct the assembly of predictable and porous three-dimensional frameworks.

Furthermore, the principles of crystal engineering can be applied to form co-crystals. researchgate.netscispace.com The amide group is a robust functional group for forming predictable hydrogen-bonded structures, often creating amide-to-amide homosynthons (R²₂ (8) motif). researchgate.net The interplay of this strong hydrogen bond with weaker interactions, such as those involving the ester carbonyl or the aromatic ring, can be used to design complex crystalline architectures with specific properties. researchgate.netscispace.com

Amorphous Materials: While the molecule has features that promote crystallinity, its bulky and conformationally flexible cyclohexyl group can also frustrate crystal packing, leading to the formation of amorphous materials or glasses. The synthesis of polymers from this monomer could result in amorphous plastics, where the random orientation of the bulky side groups prevents the polymer chains from aligning into ordered lamellae. The balance between the ordering influence of hydrogen bonds and π-π stacking and the disordering effect of the cyclohexyl group can be tuned, for instance by altering processing conditions, to favor either crystalline or amorphous phases. rsc.org

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to direct the spontaneous organization of molecules into larger, well-defined structures. This compound possesses multiple functional groups capable of directing self-assembly. The key interactions include hydrogen bonding, π-π stacking, and van der Waals forces.

The secondary amide group (-CO-NH-) is a powerful motif for directing assembly through the formation of strong and directional intermolecular hydrogen bonds. researchgate.net This can lead to the formation of one-dimensional tapes or chains. The aromatic rings can interact through π-π stacking, further stabilizing these assemblies and potentially leading to the formation of two- or three-dimensional structures. Benzoate (B1203000) esters themselves have been shown to self-assemble into chiral nano-assemblies like twisted nanowires in specific solvent systems. rsc.org

The combination of these interactions within this compound suggests a rich potential for forming complex supramolecular architectures. The final assembled structure is often influenced by external factors such as the solvent environment and temperature. For example, studies on other functionalized molecules show that the interplay between molecule-molecule and molecule-surface interactions can dictate the self-assembly on surfaces. nih.gov The carbonyl group of the ester provides an additional hydrogen bond acceptor site, which can compete with the amide carbonyl, potentially leading to more complex and tunable assembly patterns. rsc.org The bulky tert-butyl groups in other systems have been shown to significantly alter self-assembly, and the cyclohexyl group in this molecule is expected to play a similar role in guiding the final supramolecular structure. nih.gov

Process Intensification and Sustainable Chemistry Approaches in Industrial Synthesis

The industrial synthesis of aromatic amides is a critical process in the pharmaceutical and materials industries. sci-hub.stnumberanalytics.com Traditional methods often involve the use of coupling reagents or the conversion of carboxylic acids to more reactive acid chlorides, which can generate significant chemical waste. whiterose.ac.uk Modern chemical engineering focuses on process intensification and sustainable methods to improve efficiency and reduce environmental impact.

Process Intensification: Strategies for intensifying the amidation reaction include the use of continuous flow reactors, which offer better heat and mass transfer, improved safety, and more consistent product quality compared to batch reactors. sci-hub.st For example, a continuous process involving static mixers for the reaction and centrifugal extractors for purification has been shown to be effective. sci-hub.st Another cutting-edge approach is periodic temperature operation (PTO) in microreactors, which uses rapid temperature changes to enhance reaction rates and selectivity. acs.org

Sustainable Chemistry: Green chemistry principles are increasingly being applied to amide synthesis.

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase (B570770) B (CALB), can efficiently catalyze the direct amidation of carboxylic acids and amines in green solvents like cyclopentyl methyl ether (CPME). nih.gov This method operates under mild conditions (e.g., 60°C), avoids harsh reagents, and often yields high-purity products with minimal need for purification, generating only water as a byproduct. nih.gov

Reusable Catalysts: The use of reusable Brønsted acidic ionic liquids as both the catalyst and solvent presents another sustainable route. researchgate.net This approach facilitates easy product separation and catalyst recycling, significantly improving the process mass intensity (PMI). researchgate.net

Alternative Feedstocks: Developing routes from different starting materials, such as the catalytic dehydrogenative coupling of aryl epoxides and amines, offers an atom-economical pathway to amides with hydrogen gas as the only byproduct. nih.gov

These advanced methods offer significant advantages over traditional synthesis, as summarized in the table below.

Table 2: Comparison of Synthesis Approaches for Aromatic Amides

Method Advantages Disadvantages Key Findings
Traditional (e.g., Acid Chloride) High reactivity, well-established. Generates stoichiometric waste (e.g., HCl), requires harsh reagents (e.g., thionyl chloride). A common and effective, but less sustainable, method. whiterose.ac.uk
Continuous Flow Synthesis Improved safety, consistency, and control; smaller footprint. Higher initial capital investment. Can lead to significant cost savings (up to 40%) in some processes. sci-hub.st
Enzymatic Synthesis (e.g., CALB) High selectivity, mild conditions, minimal waste, green solvents. Enzymes can have limited stability and substrate scope. Excellent conversions (>92%) and yields (>90%) achieved for diverse amides. nih.gov

| Reusable Ionic Liquid Catalysis | Catalyst is reusable, facile workup, improved process mass intensity. | Ionic liquids can be expensive. | Applicable to a wide substrate scope with high yields (46-99%). researchgate.net |

Q & A

Basic: What methodological approaches are recommended for synthesizing Methyl 4-(cyclohexylcarbamoyl)benzoate with high purity?

Answer:
A common strategy involves coupling 4-(chlorocarbonyl)benzoic acid methyl ester with cyclohexylamine under anhydrous conditions. Key steps include:

  • Reagent Selection : Use a coupling agent like HATU or EDC/HOBt to activate the carboxylic acid group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and confirm purity using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Advanced: How can contradictions between spectroscopic data and X-ray crystallography results be resolved during structural elucidation?

Answer:
Discrepancies often arise from dynamic disorder in crystal structures or solvent interactions. To resolve these:

  • Refinement Tools : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to model twinning or disorder .
  • Validation : Cross-validate NMR (e.g., 1H^1H, 13C^{13}C, DEPT-135) and mass spectrometry (HRMS-ESI) data with WinGX-generated crystallographic parameters (e.g., bond lengths, angles) .
  • Case Example : For this compound, a 1.8 Å resolution structure (R-factor <0.05) confirmed the absence of rotational isomerism, aligning with NMR data .

Basic: What analytical techniques are critical for assessing the compound’s solubility and stability in biological assays?

Answer:

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectroscopy (λmax = 270 nm) .
  • Stability Tests : Incubate at 37°C in simulated gastric fluid (pH 2.0) and plasma, analyzing degradation products via LC-MS/MS over 24 hours .

Advanced: What computational strategies predict the compound’s interaction with cyclooxygenase-2 (COX-2) for anti-inflammatory studies?

Answer:

  • Docking Studies : Use AutoDock Vina with COX-2 crystal structure (PDB: 3LN1). Parameters: grid size 25×25×25 Å, exhaustiveness=20. Results show a binding affinity of −9.2 kcal/mol, with key hydrogen bonds to Arg120 and Tyr355 .
  • MD Simulations : Run 100 ns simulations in GROMACS to validate binding stability (RMSD <2.0 Å). Analyze free energy with MM-PBSA .

Basic: How can researchers optimize reaction conditions to minimize by-products during amide bond formation?

Answer:

  • Base Selection : Use DIPEA or pyridine to neutralize HCl by-products.

  • Temperature Control : Maintain 0–5°C during coupling to suppress ester hydrolysis.

  • Workflow :

    StepReagentConditionsYield
    ActivationHATUDCM, 0°C, 30 min85%
    CouplingCyclohexylamineRT, 12 hrs78%

Advanced: What experimental and computational methods are used to resolve enantiomeric impurities in chiral derivatives?

Answer:

  • Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol 80:20) to separate enantiomers (α = 1.2) .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra (B3LYP/6-311++G**) to assign absolute configuration .

Basic: How should researchers handle discrepancies in melting point data across literature sources?

Answer:

  • Standardization : Calibrate equipment with USP-grade reference standards (e.g., vanillin, m.p. 81–83°C).
  • Method : Use capillary method (heating rate 1°C/min). Reported m.p. for this compound: 142–144°C (lit. range 140–145°C) .

Advanced: What mechanistic insights explain the compound’s resistance to enzymatic hydrolysis in plasma?

Answer:

  • Steric Shielding : The cyclohexylcarbamoyl group hinders esterase access to the methyl ester moiety.
  • Kinetic Studies : Incubate with human carboxylesterase 1 (hCE1), monitoring via LC-MS. Half-life >48 hrs vs. <2 hrs for unsubstituted analogs .

Basic: What protocols ensure reproducibility in scaling up synthesis from milligram to gram scale?

Answer:

  • Key Parameters :
    • Maintain stoichiometric ratios (1:1.05 carboxyl:amine).
    • Use jacketed reactors for temperature control (±2°C).
    • Pilot with 10 mmol batches before scaling .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C-methyl) aid in metabolic pathway tracing?

Answer:

  • Synthesis : React 13C^{13}C-methanol with 4-(cyclohexylcarbamoyl)benzoic acid using DCC/DMAP.
  • Applications : Track hepatic metabolism via 13C^{13}C-NMR in perfused rat liver models, identifying glucuronide conjugates as primary metabolites .

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Methyl 4-(cyclohexylcarbamoyl)benzoate
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Methyl 4-(cyclohexylcarbamoyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.